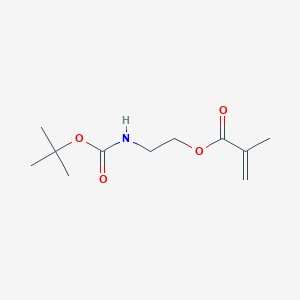

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate is a chemical compound belonging to the class of methacrylic acid esters. It is widely used in various fields, including medical research, environmental research, and industrial research. This compound is known for its ability to polymerize and generate polymers with pendant amine functionality .

Vorbereitungsmethoden

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 2-(tert-butoxycarbonylamino)ethanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions . Industrial production methods often involve large-scale esterification processes using similar reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: The compound can be polymerized to generate polymers with pendant amine functionality.

Deprotection: The tert-butoxycarbonyl (BOC) protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include acids for deprotection and nucleophiles for substitution reactions. Major products formed from these reactions include polymers with amine functionality and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate has numerous scientific research applications:

Chemistry: It is used as a monomer in the synthesis of polymers with specific functionalities.

Biology: The compound is employed in the development of biomaterials and drug delivery systems.

Medicine: It is used in the synthesis of polymers for medical devices and controlled release formulations.

Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.

Wirkmechanismus

The mechanism of action of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester primarily involves its ability to polymerize and form polymers with pendant amine functionality. The BOC protecting group can be removed under acidic conditions, exposing the amine group, which can then participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the polymer or derivative formed .

Vergleich Mit ähnlichen Verbindungen

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate can be compared with other similar compounds, such as:

Methacrylic acid 2-(tert-butylamino)ethyl ester: This compound has a similar structure but lacks the BOC protecting group, making it more reactive.

2-Aminoethyl methacrylate: This compound has an amine group directly attached to the methacrylate moiety, providing different reactivity and functionality.

2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group, offering different chemical properties and applications.

This compound is unique due to its BOC protecting group, which provides stability and allows for controlled deprotection under specific conditions .

Biologische Aktivität

Introduction

2-((tert-Butoxycarbonyl)amino)ethyl methacrylate (Boc-AEMA) is an organic compound notable for its methacrylate structure combined with a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in polymer chemistry, particularly in the synthesis of polymers with specific functionalities. While specific biological activities of Boc-AEMA have not been extensively documented, its structural characteristics suggest potential applications in biocompatible materials and drug delivery systems.

- Molecular Formula : C₉H₁₅N₁O₄

- Molecular Weight : Approximately 229.27 g/mol

- Structure : The compound features a methacrylate group that allows for radical polymerization and a Boc group that can be removed under acidic conditions, regenerating the free amine functionality.

Synthesis

The synthesis of Boc-AEMA typically involves the reaction of 2-aminoethanol with tert-butyl acrylate followed by methacrylation. This method allows for controlled introduction of both the amine and methacrylate functionalities.

General Synthesis Steps :

- React 2-aminoethanol with tert-butyl acrylate.

- Perform methacrylation to introduce the methacrylate group.

- Purification to achieve desired purity and yield.

1. Polymerization and Biocompatibility

Boc-AEMA can participate in free radical polymerization, forming polymers that may be utilized in biomedical applications due to their biocompatibility. Methacrylate derivatives are known to form hydrogels and other functional biomaterials, which have applications in drug delivery systems and tissue engineering .

2. Potential Applications

- Drug Delivery Systems : Polymers derived from Boc-AEMA could be engineered to release therapeutic agents in a controlled manner.

- Biocompatible Materials : The ability to form hydrogels suggests potential use in medical devices or implants where compatibility with biological tissues is crucial.

Comparative Analysis with Similar Compounds

A comparison of Boc-AEMA with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-methylprop-2-enoate | C₅H₈O₂ | Simpler structure, widely used in organic synthesis |

| 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate | C₉H₁₅NO₄ | Lacks the Boc group, different reactivity |

| Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester | C₁₁H₁₉NO₄ | Similar protecting group but different functional groups |

Case Studies and Research Findings

Research into methacrylate esters has demonstrated their low toxicity profiles, with studies indicating minimal acute oral or dermal toxicity . For instance, in a study involving various methacrylate monomers, none exhibited endocrine disrupting activity, and most were non-mutagenic in bacterial test systems . This suggests that Boc-AEMA may also possess a favorable safety profile for potential biomedical applications.

Study Highlights:

- Toxicity Studies : Methacrylate esters showed low toxicity across multiple studies, making them suitable for applications involving human exposure.

- Polymerization Behavior : The polymerization rates of various methacrylates were compared, indicating that Boc-AEMA could behave similarly under certain conditions .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWCSJMONGVKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457629 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89743-52-2 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.